molecular formula C11H10N4O B7784369 3-[2-(2-oxoindol-3-yl)hydrazinyl]propanenitrile

3-[2-(2-oxoindol-3-yl)hydrazinyl]propanenitrile

Cat. No.: B7784369
M. Wt: 214.22 g/mol
InChI Key: FQBYHGJOOIJMSU-UHFFFAOYSA-N
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Description

The compound identified as 3-[2-(2-oxoindol-3-yl)hydrazinyl]propanenitrile is a chemical entity listed in the PubChem database It is a unique molecule with specific properties and applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 3-[2-(2-oxoindol-3-yl)hydrazinyl]propanenitrile would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-oxoindol-3-yl)hydrazinyl]propanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound may react with oxidizing agents to form oxidized products.

    Reduction: It can be reduced using reducing agents to yield reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

3-[2-(2-oxoindol-3-yl)hydrazinyl]propanenitrile has a wide range of scientific research applications, including:

    Chemistry: It can be used as a reagent or intermediate in organic synthesis.

    Biology: The compound may be studied for its biological activity and interactions with biomolecules.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-[2-(2-oxoindol-3-yl)hydrazinyl]propanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action would provide insights into its potential therapeutic applications and effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[2-(2-oxoindol-3-yl)hydrazinyl]propanenitrile include those with related chemical structures and properties. Examples of similar compounds may include:

  • CID 2244 (aspirin)
  • CID 5161 (salicylsalicylic acid)
  • CID 3715 (indomethacin)
  • CID 1548887 (sulindac)

Uniqueness

This compound is unique due to its specific chemical structure and properties, which may confer distinct biological activities and applications. Comparing it with similar compounds helps highlight its unique features and potential advantages in various scientific and industrial contexts.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields Its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds provide a comprehensive understanding of its importance and utility

Properties

IUPAC Name

3-[2-(2-oxoindol-3-yl)hydrazinyl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c12-6-3-7-13-15-10-8-4-1-2-5-9(8)14-11(10)16/h1-2,4-5,13H,3,7H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBYHGJOOIJMSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N=C2C=C1)NNCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=O)N=C2C=C1)NNCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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